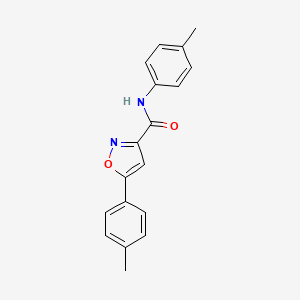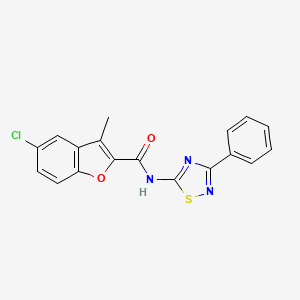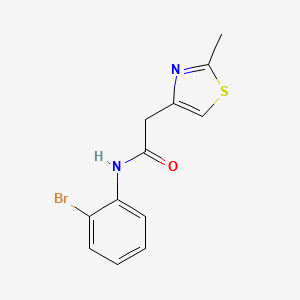
N,5-bis(4-methylphenyl)-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,5-bis(4-methylphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of two 4-methylphenyl groups attached to the nitrogen and the 5-position of the oxazole ring, along with a carboxamide group at the 3-position. Oxazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,5-bis(4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of α-haloketones with nitriles in the presence of a base.
Introduction of 4-Methylphenyl Groups: The 4-methylphenyl groups can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using 4-methylphenylboronic acid as a reagent.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the oxazole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N,5-bis(4-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the oxazole ring or the phenyl groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions can be carried out using reagents such as halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxazole N-oxides, while reduction may yield amine derivatives.
Scientific Research Applications
N,5-bis(4-methylphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities. It may exhibit antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Biology: The compound can be used as a probe to study biological processes and molecular interactions.
Material Science: Oxazole derivatives, including this compound, are explored for their potential use in organic electronics and photonics.
Industrial Applications: The compound may find applications in the synthesis of advanced materials and as a building block for the development of new chemical entities.
Mechanism of Action
The mechanism of action of N,5-bis(4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis(4-methylphenyl)oxalamide: This compound shares structural similarities with N,5-bis(4-methylphenyl)-1,2-oxazole-3-carboxamide but lacks the oxazole ring.
5-(4-Methylphenyl)-1,2,4-oxadiazole-3-carboxamide: This compound contains an oxadiazole ring instead of an oxazole ring.
N,N′-Bis(4-methylphenyl)thiourea: This compound contains a thiourea group instead of a carboxamide group.
Uniqueness
This compound is unique due to the presence of the oxazole ring and the specific arrangement of functional groups
Properties
Molecular Formula |
C18H16N2O2 |
|---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
N,5-bis(4-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H16N2O2/c1-12-3-7-14(8-4-12)17-11-16(20-22-17)18(21)19-15-9-5-13(2)6-10-15/h3-11H,1-2H3,(H,19,21) |
InChI Key |
MQAFXDRMOKSTBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chlorophenyl)-2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethylpyridine-3-carboxamide](/img/structure/B11372796.png)
![N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-(2-methylpropoxy)benzamide](/img/structure/B11372802.png)
![5-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11372804.png)

![3-chloro-4-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11372808.png)
![4-oxo-1-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11372824.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11372832.png)
![N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide](/img/structure/B11372840.png)
![2-{4-[1-(4,6-dimethylpyrimidin-2-yl)-6-hydroxy-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]-2-ethoxyphenoxy}acetamide](/img/structure/B11372841.png)

![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(4-fluorophenoxy)propan-1-one](/img/structure/B11372857.png)
![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11372863.png)
![1,3-Dimethyl-5-[(1-phenyl-ethylamino)-methyl]-1,3-dihydro-benzoimidazol-2-one](/img/structure/B11372867.png)
![5-chloro-2-methoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11372871.png)
